molecular formula C10H16N2OS B1369923 N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine CAS No. 879896-62-5

N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine

Cat. No.: B1369923
CAS No.: 879896-62-5
M. Wt: 212.31 g/mol
InChI Key: LTBKEKXCWIEXPM-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine: is an organic compound with the molecular formula C10H16N2OS. It is a derivative of thiophene and morpholine, featuring a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine typically involves the reaction of 5-morpholin-4-ylthiophene-2-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine
  • N-methyl-N-[(5-morpholin-4-ylthien-2-yl)ethyl]amine
  • N-methyl-N-[(5-morpholin-4-ylthien-2-yl)propyl]amine

Comparison: this compound is unique due to its specific substitution pattern and the presence of both morpholine and thiophene rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to its analogs, it may exhibit different reactivity and biological activity due to variations in the length and nature of the substituent chains .

Properties

IUPAC Name

N-methyl-1-(5-morpholin-4-ylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-11-8-9-2-3-10(14-9)12-4-6-13-7-5-12/h2-3,11H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBKEKXCWIEXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(S1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594616
Record name N-Methyl-1-[5-(morpholin-4-yl)thiophen-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879896-62-5
Record name N-Methyl-1-[5-(morpholin-4-yl)thiophen-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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